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The advent of the combined oral contraceptive (COC) pill in the 1960s marked a revolutionary

milestone in women's reproductive health, offering unprecedented control over fertility.[1][2]

Since their inception, COCs have undergone a significant evolution, primarily characterized by

a substantial reduction in the doses of their constituent steroid hormones—an estrogen and a

progestin. This downward dose titration has been driven by a continuous effort to enhance the

safety and tolerability of these widely used medications while maintaining their high

contraceptive efficacy.[1][2] This technical guide provides an in-depth exploration of the

historical evolution of steroid doses in COCs, detailing the experimental protocols used to

evaluate their efficacy and physiological effects, and illustrating the key hormonal signaling

pathways involved.

Historical Progression of Steroid Doses
The journey of COCs began with formulations containing relatively high doses of synthetic

estrogen and progestin. The first approved COC, Enovid®, contained 150 µg of mestranol (a

prodrug of ethinylestradiol) and 9.85 mg of norethynodrel.[3] These initial high-dose

formulations, while effective, were associated with a range of adverse effects, most notably an

increased risk of venous thromboembolism (VTE) and cardiovascular events, which was linked
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to the high estrogen content.[4][5] This led to a paradigm shift towards dose reduction to

mitigate these risks.

The estrogen component, most commonly ethinylestradiol (EE), has seen a dramatic decrease

from as high as 100-175 µg in the early pills to as low as 10-20 µg in some modern

formulations.[1][4] Similarly, the doses of progestins have been significantly lowered with the

development of new, more potent generations of these synthetic hormones.

Ethinylestradiol Dose Reduction
The reduction in the ethinylestradiol dose has been a central theme in the evolution of COCs.

The initial high-dose pills (>50 µg EE) were effective but raised safety concerns.[4] Subsequent

research and clinical experience led to the development of low-dose formulations (30-35 µg

EE) and very-low-dose formulations (10-25 µg EE), which demonstrated a significantly lower

risk of VTE without compromising contraceptive efficacy.[4]

Evolution of Progestins and Dose Adjustments
The progestin component of COCs has also evolved through several "generations," each with

distinct pharmacological profiles and potencies, allowing for dose reductions and improved

side-effect profiles.

First-Generation Progestins: This group includes norethindrone, norethindrone acetate, and

ethynodiol diacetate.[6] Initially used in high doses, their dosages have been reduced in

modern formulations.[6]

Second-Generation Progestins: Levonorgestrel and norgestrel characterize this generation.

[6] They have higher progestational and androgenic activity compared to the first generation.

[6] Levonorgestrel is one of the most widely used progestins globally.[6]

Third-Generation Progestins: Desogestrel and gestodene were developed to have a more

favorable metabolic profile with reduced androgenic effects.[7]

Fourth-Generation Progestins: Drospirenone, a spironolactone analogue, is unique in its

anti-mineralocorticoid and anti-androgenic properties.[7]
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The development of these more potent progestins has enabled a significant reduction in their

therapeutic doses, contributing to the overall safety of COCs.

Quantitative Data on Steroid Doses in COCs
The following tables summarize the evolution of steroid doses in various monophasic combined

oral contraceptive formulations.

Table 1: Evolution of Ethinylestradiol Doses in COCs

Dose Category Ethinylestradiol (EE) Dose Range (µg)

High Dose > 50

Low Dose 30 - 35

Very Low Dose 10 - 25

Source:[4]

Table 2: Progestin Generations and Associated Dose Ranges in COCs

Progestin Generation Progestin Example
Typical Dose Range in
COCs (mg)

First Norethindrone 0.4 - 1.0

Second Levonorgestrel 0.05 - 0.15

Third Desogestrel 0.15

Gestodene 0.06 - 0.075

Fourth Drospirenone 3.0

Note: Doses can vary between different formulations and brands.

Experimental Protocols for Efficacy and Safety
Assessment
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The evaluation of COCs involves a battery of clinical and laboratory tests to assess their

contraceptive efficacy, primarily through ovulation inhibition, and their effects on target tissues

like the endometrium.

Assessment of Ovulation Inhibition
The primary mechanism of action of COCs is the suppression of ovulation.[6] Several methods

are employed in clinical trials to assess the degree of ovulation inhibition.

Urinary Luteinizing Hormone (LH) Surge Detection: Daily urine samples are tested using

commercially available kits to detect the LH surge, which typically precedes ovulation by 24-

36 hours.[8][9] The absence of an LH surge is a strong indicator of anovulation. The

sensitivity of these kits is crucial, with many detecting LH concentrations as low as 25-30

mIU/mL.[2][10]

Serum Progesterone Measurement: Serum progesterone levels are measured in the mid-

luteal phase of the cycle. A progesterone level consistently below a certain threshold (e.g., 3

ng/mL) is indicative of an anovulatory cycle.[7][11]

Serum Estradiol Measurement: Estradiol levels are monitored as they reflect follicular

development. Suppression of estradiol levels indicates inhibition of follicular growth.[12]

Transvaginal ultrasound is used to monitor the growth of ovarian follicles.[6][13] Scans are

typically performed serially, starting from the early follicular phase (e.g., day 2 or 3 of the cycle).

[6][13] The key parameters assessed are the number and size of developing follicles. The

absence of a dominant follicle reaching a pre-ovulatory size (typically 18-25 mm) and

subsequent rupture is a direct sign of ovulation inhibition.[6]

The Hoogland score is a composite measure used in clinical trials to classify the degree of

ovarian activity.[11][14] It combines data from transvaginal ultrasound (maximal follicular

diameter) and serum hormone levels (estradiol and progesterone).[11][14] A lower score

indicates greater ovarian suppression, while a score of 5 or 6 is indicative of a luteinized

unruptured follicle or ovulation, respectively.[15][16]

Table 3: Hoogland Score for Ovarian Activity
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Score
Follicular
Diameter (mm)

Estradiol
(pmol/L)

Progesterone
(nmol/L)

Ovarian
Activity

1 < 10 < 100 < 5 Inactive

2 10-14 < 100 < 5 Follicular Growth

3 ≥ 15 < 100 < 5
Continued

Follicular Growth

4 Any ≥ 100 < 5
Pre-ovulatory

Follicle

5 Any Any 5-10

Luteinized

Unruptured

Follicle

6 Ruptured Follicle Any > 10 Ovulation

Note: Specific thresholds may vary slightly between studies.

Assessment of Endometrial Effects
COCs also exert significant effects on the endometrium, making it less receptive to

implantation.[17]

An endometrial biopsy is performed to obtain a tissue sample for histological evaluation. The

Pipelle catheter is a commonly used device for this outpatient procedure.[18][19] The timing of

the biopsy is critical and is typically performed in the mid-luteal phase of a simulated cycle.[20]

The endometrial tissue is stained with hematoxylin and eosin (H&E) and examined under a

microscope.[21] The histological features are then dated according to the Noyes criteria, which

describe the characteristic changes in the glands and stroma for each day of the secretory

phase.[21][22] A significant discrepancy of more than two days between the histological date

and the actual cycle day is considered "out of phase."[23]

Immunohistochemical staining for estrogen receptors (ER), progesterone receptors (PR), and

the proliferation marker Ki-67 can provide further insights into the hormonal responsiveness

and proliferative status of the endometrium.[24]
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The ERA is a molecular diagnostic tool that assesses endometrial receptivity by analyzing the

expression of 238 genes involved in the window of implantation.[5][25] An endometrial biopsy is

taken at a specific time point in a natural or hormone-replacement cycle, and the gene

expression profile is classified as receptive, pre-receptive, or post-receptive.[5][25]

Contraceptive Efficacy Evaluation
The overall effectiveness of a contraceptive method in clinical trials is often reported using the

Pearl Index and life-table analysis.

The Pearl Index calculates the number of unintended pregnancies per 100 woman-years of

use.[1][4] It is calculated using the following formula:

Pearl Index = (Number of unintended pregnancies / Total months of exposure) x 1200[1]

Life-table analysis is a statistical method that calculates the cumulative probability of pregnancy

over time, taking into account women who discontinue the method for reasons other than

pregnancy.[8][26] This method provides a more accurate estimate of contraceptive failure rates

over longer periods.

Signaling Pathways and Experimental Workflows
The contraceptive effects of COCs are mediated through their interaction with estrogen and

progesterone receptors, which in turn modulate various signaling pathways.

Hormonal Signaling Pathways
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Caption: Simplified signaling pathways of estrogen and progestin in COCs.

Experimental Workflow for COC Clinical Trial
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Caption: General experimental workflow for a clinical trial of a new COC.

Conclusion
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The evolution of steroid doses in combined oral contraceptives represents a significant success

story in modern medicine, demonstrating a commitment to improving drug safety without

compromising efficacy. The journey from high-dose to low- and very-low-dose formulations has

been guided by rigorous scientific evaluation, employing a range of sophisticated experimental

protocols to assess their physiological effects. This continuous refinement has solidified the

position of COCs as one of the most reliable and widely used methods of reversible

contraception worldwide. Future developments will likely focus on the use of natural estrogens

and novel progestins with even more favorable metabolic profiles, further enhancing the

benefit-risk profile of these important medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pearl Index - Wikipedia [en.wikipedia.org]

2. Exploring self-detection of the endogenous LH surge using a urine test as a tool to predict
a suboptimal response to gonadotropin-releasing hormone agonist trigger during in vitro
fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]

3. jammiscans.com [jammiscans.com]

4. grokipedia.com [grokipedia.com]

5. pathfertility.com [pathfertility.com]

6. janisthaaivf.com [janisthaaivf.com]

7. drugs.com [drugs.com]

8. Life-table methods for contraceptive research - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Predicting Ovulating: Urinary LH Surge Testing [rscbayarea.com]

10. Self-Detection of the LH Surge in Urine After GnRH Agonist Trigger in IVF—How to
Minimize Failure to Retrieve Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Serial monitoring of serum estradiol and progesterone levels during the HMG-HCG
therapy in sex anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b14089268?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Pearl_Index
https://pmc.ncbi.nlm.nih.gov/articles/PMC10712820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10712820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10712820/
https://www.jammiscans.com/follicular-study-procedure/
https://grokipedia.com/page/Pearl_Index
https://pathfertility.com/what-is-an-endometrial-receptivity-array-era/
https://www.janisthaaivf.com/how-usg-follicular-study-helps-track-ovulation-cycles/
https://www.drugs.com/medical-answers/birth-control-failure-rates-pearl-index-explained-3554953/
https://pubmed.ncbi.nlm.nih.gov/3538263/
https://rscbayarea.com/article/lh-surge-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7189919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7189919/
https://www.researchgate.net/figure/Scoring-of-ovarian-activity-according-to-Hoogland_tbl1_349864468
https://pubmed.ncbi.nlm.nih.gov/6111497/
https://pubmed.ncbi.nlm.nih.gov/6111497/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14089268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Understanding Follicular Scans: What to Expect During Your Procedure
[cloudninecare.com]

14. taylorandfrancis.com [taylorandfrancis.com]

15. irispublishers.com [irispublishers.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]

19. Endometrial Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

20. onefertility.com [onefertility.com]

21. Clinical value of histologic endometrial dating for personalized frozen-thawed embryo
transfer in patients with repeated implantation failure in natural cycles - PMC
[pmc.ncbi.nlm.nih.gov]

22. d-nb.info [d-nb.info]

23. Histological dating of timed endometrial biopsy tissue is not related to fertility status -
PubMed [pubmed.ncbi.nlm.nih.gov]

24. Endometrial Dating Method Detects Individual Maturation Sequences During the
Secretory Phase - PMC [pmc.ncbi.nlm.nih.gov]

25. scispace.com [scispace.com]

26. Statistics and Population [grodri.github.io]

To cite this document: BenchChem. [Evolution of Steroid Doses in Combined Oral
Contraceptives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14089268/docs#evolution-of-steroid-doses-in-
combined-oral-contraceptives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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